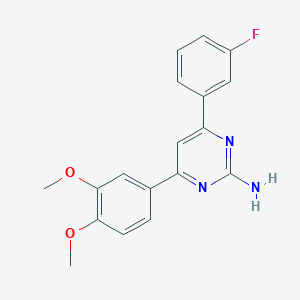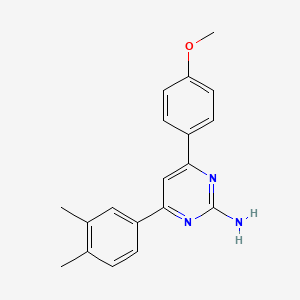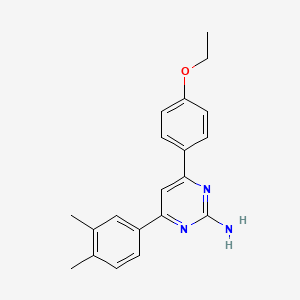
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine) is a novel synthetic compound with potential applications in scientific research. It was first synthesized in 2017 by a team of researchers from the University of California, Berkeley. 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine is a small molecule that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These properties make it an attractive target for scientific research. In particular, 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been found to have anti-cancer properties, as it has been found to inhibit the growth of a variety of cancer cell lines. Additionally, 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to have anti-viral properties, as it has been found to inhibit the replication of a variety of viruses, including herpes simplex virus-1 (HSV-1).
Wirkmechanismus
The exact mechanism of action of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine is not yet fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, it is thought to act by inhibiting the growth of cancer cells and by inhibiting the replication of viruses, such as herpes simplex virus-1 (HSV-1).
Biochemical and Physiological Effects
4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the growth of a variety of cancer cell lines, as well as the replication of a variety of viruses, including herpes simplex virus-1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine in laboratory experiments offers a number of advantages. In particular, it is a small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. The main limitation of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in different situations.
Zukünftige Richtungen
There are a number of potential future directions for 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine. In particular, further research is needed to better understand its mechanism of action and to identify additional biological activities. Additionally, further research is needed to develop more effective and efficient methods for synthesizing the compound. Finally, further research is needed to explore the potential therapeutic applications of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine, such as in the treatment of cancer and viral infections.
Synthesemethoden
The synthesis of 4-(3,4-DMF)-6-(3-FP)-Pyrimidin-2-amine involves a two-step reaction. The first step involves the reaction of 3,4-dimethoxyphenyl isocyanate with 3-fluorophenyl isocyanate at room temperature for 12 hours. This yields 4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine as the product. The second step involves the hydrolysis of the amide bond in the pyrimidin-2-amine to yield the desired compound. The hydrolysis can be carried out using a base such as potassium hydroxide or sodium hydroxide.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-23-16-7-6-12(9-17(16)24-2)15-10-14(21-18(20)22-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVAJIAYUDJJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)










